

# An In-depth Technical Guide to 4-Chloro-5-methyl-1H-indole

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## Compound of Interest

Compound Name: 4-Chloro-5-methyl-1H-indole

Cat. No.: B175834

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For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This technical guide provides a comprehensive overview of **4-Chloro-5-methyl-1H-indole**, a substituted indole of interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific isomer, this document outlines a proposed synthetic pathway, predicted physicochemical properties, and potential areas of application based on the known characteristics of analogous indole derivatives. This guide is intended to serve as a foundational resource for researchers looking to synthesize and explore the properties and applications of **4-Chloro-5-methyl-1H-indole**.

## Chemical Identity and Structure

The core structure of **4-Chloro-5-methyl-1H-indole** consists of a bicyclic system with a benzene ring fused to a pyrrole ring. The chlorine atom is substituted at the 4th position of the indole ring, and a methyl group is at the 5th position.

Chemical Structure:

Table 1: Physicochemical Properties of **4-Chloro-5-methyl-1H-indole** (Predicted and Experimental Analogs)

Property	Value	Source
CAS Number	Not assigned	N/A
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClN	Calculated
Molecular Weight	165.62 g/mol	Calculated
Predicted LogP	2.8 - 3.2	Predicted based on analogs
Predicted Boiling Point	280 - 300 °C	Predicted based on analogs
Predicted Melting Point	60 - 80 °C	Predicted based on analogs
Appearance	White to off-white solid	Predicted
Solubility	Soluble in common organic solvents (e.g., DMSO, DMF, Methanol)	Predicted

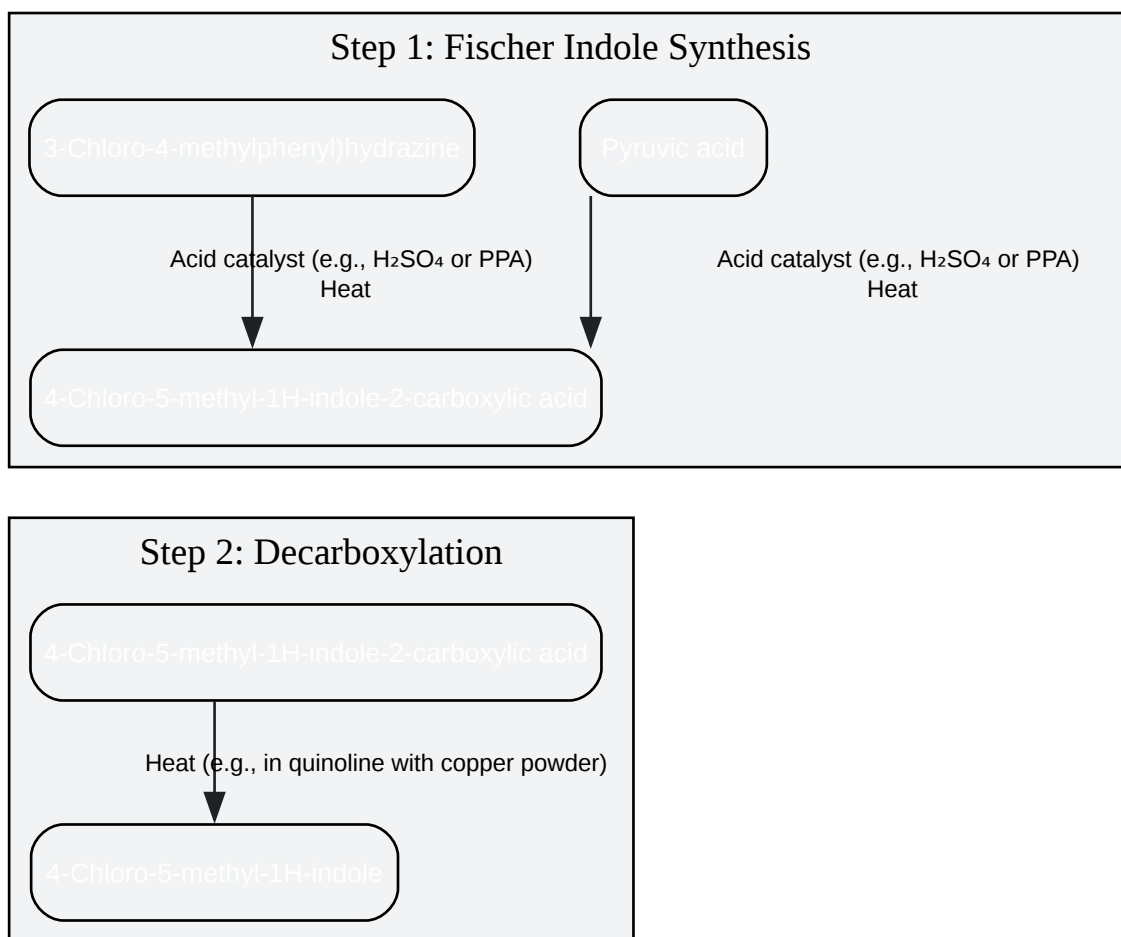
## Proposed Synthesis

A plausible and efficient method for the synthesis of **4-Chloro-5-methyl-1H-indole** is the Fischer Indole Synthesis. This well-established reaction involves the cyclization of a phenylhydrazone under acidic conditions.

Overall Reaction:

(3-Chloro-4-methylphenyl)hydrazine + Pyruvic acid → **4-Chloro-5-methyl-1H-indole-2-carboxylic acid** → **4-Chloro-5-methyl-1H-indole**

Diagram 1: Proposed Synthetic Workflow for **4-Chloro-5-methyl-1H-indole**



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Caption: Synthetic pathway for **4-Chloro-5-methyl-1H-indole**.

## Detailed Experimental Protocol

Step 1: Synthesis of **4-Chloro-5-methyl-1H-indole-2-carboxylic acid**

- Reactants:
  - (3-Chloro-4-methylphenyl)hydrazine hydrochloride (1 equivalent)
  - Pyruvic acid (1.1 equivalents)
  - Glacial acetic acid (as solvent)

- Concentrated sulfuric acid (catalytic amount)
- Procedure:
  - To a solution of (3-Chloro-4-methylphenyl)hydrazine hydrochloride in glacial acetic acid, add pyruvic acid.
  - Add a catalytic amount of concentrated sulfuric acid to the mixture.
  - Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - After completion, cool the mixture to room temperature and pour it into ice-cold water.
  - The precipitated solid, **4-Chloro-5-methyl-1H-indole-2-carboxylic acid**, is collected by filtration, washed with water, and dried.

#### Step 2: Decarboxylation to **4-Chloro-5-methyl-1H-indole**

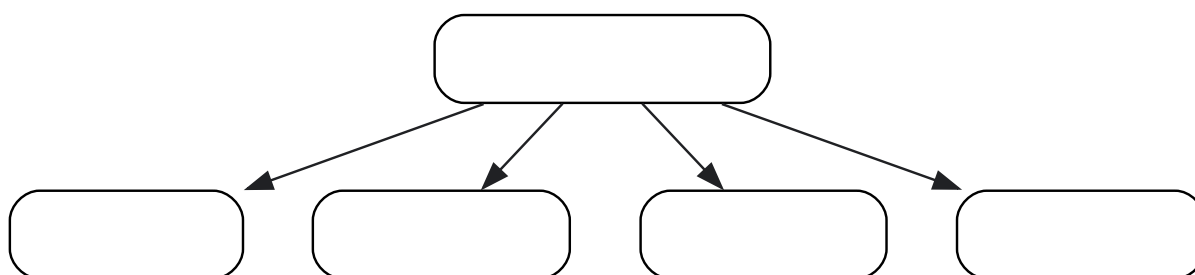
- Reactants:
  - **4-Chloro-5-methyl-1H-indole-2-carboxylic acid** (1 equivalent)
  - Quinoline (as solvent)
  - Copper powder (catalytic amount)
- Procedure:
  - Suspend **4-Chloro-5-methyl-1H-indole-2-carboxylic acid** in quinoline.
  - Add a catalytic amount of copper powder.
  - Heat the mixture to 200-220 °C until the evolution of carbon dioxide ceases.
  - Cool the reaction mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate).
  - Wash the organic layer with dilute hydrochloric acid to remove quinoline, followed by a wash with brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **4-Chloro-5-methyl-1H-indole**.

## Potential Biological and Chemical Significance

While specific data for **4-Chloro-5-methyl-1H-indole** is not available, the indole scaffold is a well-known privileged structure in medicinal chemistry. Various substituted indoles exhibit a wide range of biological activities.

Diagram 2: Potential Areas of Application



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Caption: Potential applications of **4-Chloro-5-methyl-1H-indole**.

- **Anticancer Activity:** Many chlorinated and methylated indole derivatives have shown potent anticancer activities by targeting various cellular pathways.
- **Antimicrobial Properties:** The indole nucleus is a common feature in natural and synthetic antimicrobial compounds.
- **Central Nervous System (CNS) Activity:** Indole-based structures are found in numerous neurotransmitters (e.g., serotonin) and psychoactive compounds, suggesting potential for CNS-related drug discovery.
- **Materials Science:** Indole derivatives can be used as building blocks for organic semiconductors and other functional materials.

## Conclusion

This technical guide provides a foundational framework for the synthesis and potential exploration of **4-Chloro-5-methyl-1H-indole**. The proposed Fischer Indole Synthesis offers a reliable route to obtain this compound. Based on the extensive research on related indole derivatives, **4-Chloro-5-methyl-1H-indole** represents a promising candidate for further investigation in drug discovery and materials science. Researchers are encouraged to use the provided protocols as a starting point for their investigations into the properties and applications of this novel compound.

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